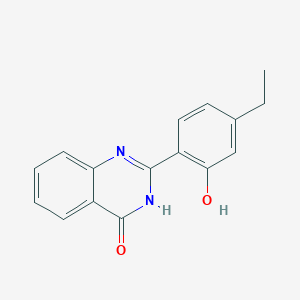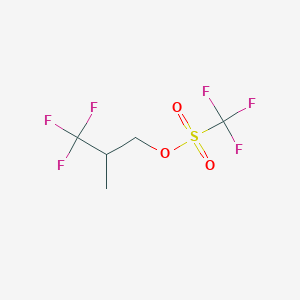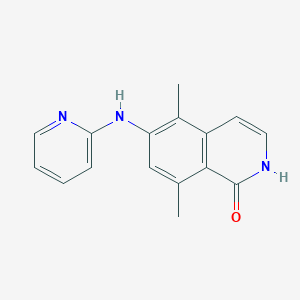
2,4,6-Trichloro-5-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-5-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of three chlorine atoms and a phenyl group attached to the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-phenylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst, followed by further chlorination with phosphorus pentachloride (PCl5) or reactants forming PCl5, such as phosphorus trichloride (PCl3) and chlorine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and minimize waste.
化学反应分析
Types of Reactions
2,4,6-Trichloro-5-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 2,4,6-triamino-5-phenylpyrimidine, while substitution with a thiol can produce 2,4,6-trithiophenyl-5-phenylpyrimidine.
科学研究应用
2,4,6-Trichloro-5-phenylpyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4,6-Trichloro-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the phenyl group.
2,4,6-Trichloro-5-methylpyrimidine: Similar but has a methyl group instead of a phenyl group.
2,4,6-Trichloro-5-ethylpyrimidine: Similar but has an ethyl group instead of a phenyl group.
Uniqueness
2,4,6-Trichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it potentially more effective in certain applications compared to its analogs.
属性
CAS 编号 |
1780-39-8 |
|---|---|
分子式 |
C10H5Cl3N2 |
分子量 |
259.5 g/mol |
IUPAC 名称 |
2,4,6-trichloro-5-phenylpyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H |
InChI 键 |
YMCHZJBZJNKSHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)





![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)
![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)


